molecular formula C17H21NO2 B11084166 4,4-Diethyl-2-(5-methyl-furan-2-yl)-1,4-dihydro-2H-benzo[d][1,3]oxazine

4,4-Diethyl-2-(5-methyl-furan-2-yl)-1,4-dihydro-2H-benzo[d][1,3]oxazine

Cat. No.: B11084166
M. Wt: 271.35 g/mol
InChI Key: LQAYRIPJLUKYGH-UHFFFAOYSA-N
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Description

4,4-DIETHYL-2-(5-METHYL-2-FURYL)-1,4-DIHYDRO-2H-3,1-BENZOXAZINE is a synthetic organic compound that belongs to the benzoxazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-DIETHYL-2-(5-METHYL-2-FURYL)-1,4-DIHYDRO-2H-3,1-BENZOXAZINE typically involves the reaction of appropriate starting materials under controlled conditions. Common synthetic routes may include:

    Cyclization Reactions: Involving the formation of the benzoxazine ring through cyclization of precursors.

    Condensation Reactions: Utilizing condensation reactions between amines and aldehydes or ketones.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4,4-DIETHYL-2-(5-METHYL-2-FURYL)-1,4-DIHYDRO-2H-3,1-BENZOXAZINE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or other oxidized products.

    Reduction: Reduction to form dihydro or fully reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4,4-DIETHYL-2-(5-METHYL-2-FURYL)-1,4-DIHYDRO-2H-3,1-BENZOXAZINE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Molecular Pathways: Affecting various biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazine Derivatives: Compounds with similar benzoxazine structures.

    Furyl Compounds: Molecules containing the furan ring.

    Dihydro Compounds: Compounds with dihydro structures.

Uniqueness

4,4-DIETHYL-2-(5-METHYL-2-FURYL)-1,4-DIHYDRO-2H-3,1-BENZOXAZINE is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

4,4-diethyl-2-(5-methylfuran-2-yl)-1,2-dihydro-3,1-benzoxazine

InChI

InChI=1S/C17H21NO2/c1-4-17(5-2)13-8-6-7-9-14(13)18-16(20-17)15-11-10-12(3)19-15/h6-11,16,18H,4-5H2,1-3H3

InChI Key

LQAYRIPJLUKYGH-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=CC=CC=C2NC(O1)C3=CC=C(O3)C)CC

Origin of Product

United States

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